molecular formula C9H9BrO2 B3053144 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone CAS No. 51317-87-4

2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone

Cat. No.: B3053144
CAS No.: 51317-87-4
M. Wt: 229.07 g/mol
InChI Key: JHEBTDDCIHXQSK-UHFFFAOYSA-N
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Description

2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone is an organic compound with the molecular formula C9H9BrO2. It is a brominated derivative of hydroxyacetophenone, characterized by the presence of a bromine atom at the alpha position of the ethanone group and a hydroxyl group at the ortho position relative to the methyl group on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone can be synthesized through the bromination of 2-hydroxy-5-methylacetophenone. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid or chloroform. The reaction is carried out under controlled conditions, often at room temperature or slightly elevated temperatures, to ensure selective bromination at the alpha position of the ethanone group .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and bromine concentration, to achieve high yields and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone is unique due to the specific positioning of the bromine, hydroxyl, and methyl groups, which confer distinct chemical reactivity and biological activity. This unique structure allows for selective interactions in synthetic and biological applications .

Properties

IUPAC Name

2-bromo-1-(2-hydroxy-5-methylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-6-2-3-8(11)7(4-6)9(12)5-10/h2-4,11H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHEBTDDCIHXQSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60544157
Record name 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60544157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51317-87-4
Record name 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60544157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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